

Application of Sodium Phosphomolybdate in Spectrophotometric Analysis: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SODIUM PHOSPHOMOLYBDATE	
Cat. No.:	B1143329	Get Quote

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Introduction

Sodium phosphomolybdate is a versatile reagent widely employed in spectrophotometric analysis due to its ability to form intensely colored complexes with a variety of analytes. This property allows for the quantitative determination of several substances of interest in biological and chemical research, particularly in the fields of drug development, food science, and environmental analysis. The underlying principle of these methods is the reduction of the Mo(VI) in the phosphomolybdate complex to Mo(V), which results in the formation of a characteristic blue or green colored product. The intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte.

This document provides detailed application notes and protocols for two major applications of **sodium phosphomolybdate** in spectrophotometric analysis: the determination of total antioxidant capacity and the quantification of total phenolic content.

Determination of Total Antioxidant Capacity (TAC) by the Phosphomolybdenum Method

The phosphomolybdenum method is a quantitative assay to determine the total antioxidant capacity of a sample.[1] It is based on the reduction of Molybdenum (VI) to Molybdenum (V) by



the antioxidant compounds present in the sample, leading to the formation of a green phosphate/Mo(V) complex at an acidic pH.[2][3][4] This method is routinely used to evaluate the antioxidant capacity of plant extracts, food samples, and pharmaceutical preparations.[1][2] [3][4]

Principle

In an acidic environment, antioxidants reduce the phosphomolybdate complex (Mo(VI)) to a green-colored phosphomolybdenum (V) complex. The absorbance of this complex is measured spectrophotometrically at a wavelength of 695 nm.[1][4] The antioxidant activity of the sample is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid or gallic acid.[1]

Experimental Protocol

- 1. Reagent Preparation:
- Phosphomolybdenum Reagent Solution: Prepare a solution containing 0.6 M sulfuric acid,
 28 mM sodium phosphate, and 4 mM ammonium molybdate.[1][5] To prepare 100 mL of the reagent:
 - Dissolve 0.395 g of sodium phosphate (Na3PO4) in 30 mL of distilled water.
 - Add 3.3 mL of concentrated sulfuric acid (H2SO4) slowly and with caution.
 - Dissolve 0.495 g of ammonium molybdate ((NH4)6Mo7O24·4H2O) in 30 mL of distilled water.
 - Mix the two solutions and make up the final volume to 100 mL with distilled water.
- Standard Solution: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or gallic acid (e.g., 1 mg/mL). From this stock, prepare a series of standard solutions with known concentrations (e.g., 10, 25, 50, 100, 200 μg/mL) by diluting with an appropriate solvent (e.g., ethanol, water).
- 2. Sample Preparation:



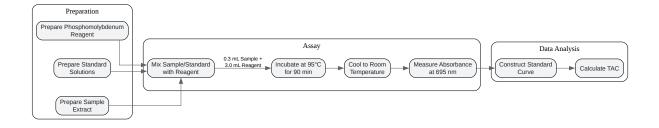
- Extract the antioxidant compounds from the sample using a suitable solvent (e.g., ethanol, methanol, water). The extraction method should be optimized based on the nature of the sample.
- Dilute the sample extract to a concentration that falls within the linear range of the standard curve.
- 3. Assay Procedure:
- Pipette 0.3 mL of the sample extract or standard solution into a test tube.[1]
- Add 3.0 mL of the phosphomolybdenum reagent solution.[1]
- Cap the tubes and incubate them in a water bath at 95°C for 90 minutes.[1][5]
- After incubation, cool the tubes to room temperature.[1][5]
- Measure the absorbance of the solutions at 695 nm using a spectrophotometer against a blank.[1][4][5] The blank should contain 0.3 mL of the extraction solvent and 3.0 mL of the phosphomolybdenum reagent solution.
- 4. Data Analysis:
- Construct a standard curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
- Determine the concentration of antioxidants in the sample extract by interpolating its absorbance value on the standard curve.
- Express the total antioxidant capacity as equivalents of the standard used (e.g., μg of ascorbic acid equivalents per mg of extract).

Quantitative Data Summary



Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	695 nm	[1][4]
Incubation Temperature	95 °C	[1][5]
Incubation Time	90 minutes	[1][5]
Standard	Ascorbic Acid or Gallic Acid	[1]

Experimental Workflow



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Caption: Workflow for Total Antioxidant Capacity (TAC) determination.

Determination of Total Phenolic Content (TPC) using Folin-Ciocalteu Reagent

The Folin-Ciocalteu (F-C) reagent, which contains a mixture of phosphomolybdate and phosphotungstate, is widely used for the colorimetric determination of total phenolic and polyphenolic content.[6] This method, also known as the gallic acid equivalence (GAE) method,



is based on the reduction of the F-C reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.[6][7][8]

Principle

In an alkaline solution (typically pH 10), phenolic compounds donate electrons to the phosphomolybdic/phosphotungstic acid complexes in the Folin-Ciocalteu reagent.[7][8] This reduction reaction produces a blue chromogen, the absorbance of which is measured spectrophotometrically at approximately 760-765 nm.[7][8][9] The intensity of the blue color is proportional to the total phenolic content in the sample. It is important to note that the F-C reagent is not specific to phenols and can react with other reducing substances, thus measuring the total reducing capacity of the sample.[6]

Experimental Protocol

- 1. Reagent Preparation:
- Folin-Ciocalteu Reagent: Commercially available F-C reagent is typically used. It can also be
 prepared by boiling a mixture of sodium tungstate, sodium molybdate, phosphoric acid, and
 hydrochloric acid.[7] For the assay, the commercial reagent is usually diluted (e.g., 1:10 with
 distilled water).[10]
- Sodium Carbonate Solution: Prepare a saturated solution of sodium carbonate (Na2CO3)
 (e.g., 75 g/L or 20% w/v).[10]
- Standard Solution: Prepare a stock solution of gallic acid (e.g., 1 mg/mL). From this stock, prepare a series of standard solutions with known concentrations (e.g., 50, 100, 150, 250, 500 mg/L).[10]
- 2. Sample Preparation:
- Extract the phenolic compounds from the sample using an appropriate solvent (e.g., 80% ethanol).[9]
- Dilute the sample extract to a concentration that falls within the linear range of the gallic acid standard curve.
- 3. Assay Procedure:



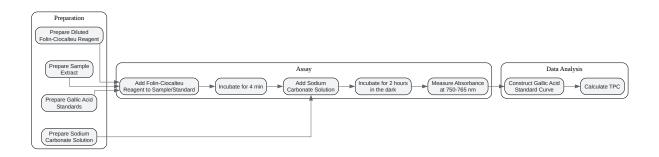
- Pipette 200 μL of the diluted sample extract or standard solution into a test tube.[10]
- Add 1 mL of 1:10 diluted Folin-Ciocalteu reagent.[10]
- Mix well and allow the mixture to stand for 4 minutes at room temperature.[10]
- Add 800 μL of the saturated sodium carbonate solution (75 g/L).[10]
- Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 2 hours.[10]
- Measure the absorbance of the solutions at 750 nm or 765 nm using a spectrophotometer against a blank.[9][10] The blank should contain the extraction solvent instead of the sample.
- 4. Data Analysis:
- Construct a standard curve by plotting the absorbance of the gallic acid standards against their concentrations.
- Determine the concentration of total phenolics in the sample extract from the standard curve.
- Express the total phenolic content as mg of gallic acid equivalents (GAE) per gram of the sample.

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	750 - 765 nm	[9][10]
Incubation Time	2 hours	[10]
Incubation Temperature	Room Temperature	[10]
Standard	Gallic Acid	[10]
pH of Reaction	~10 (alkaline)	[7][8]

Experimental Workflow





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Caption: Workflow for Total Phenolic Content (TPC) determination.

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